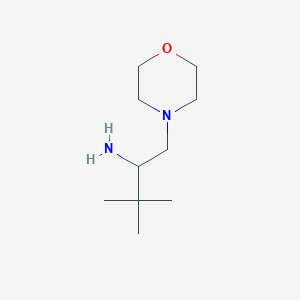![molecular formula C9H9ClO5S B6611682 3-[4-(chlorosulfonyl)phenoxy]propanoic acid CAS No. 926251-94-7](/img/structure/B6611682.png)
3-[4-(chlorosulfonyl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Chlorosulfonyl)phenoxy]propanoic acid is an organic compound with the molecular formula C9H9ClO5S. It is known for its use as a pharmaceutical intermediate and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid typically involves the reaction of 4-chlorosulfonylphenol with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3-[4-(Chlorosulfonyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(Chlorosulfonyl)phenoxy]propanoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it useful in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
3-[4-(Chlorosulfonyl)phenoxy]propanoic acid can be compared with similar compounds such as:
3-(4-Chlorosulfonylphenyl)propionic acid: Similar in structure but differs in the position of the functional groups.
4-Chlorosulfonylbenzenepropanoic acid: Another related compound with slight structural variations.
4-Chlorosulfonylphenylacetic acid: Shares the chlorosulfonyl group but has a different carbon backbone .
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3-(4-chlorosulfonylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLLRJVTYZEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
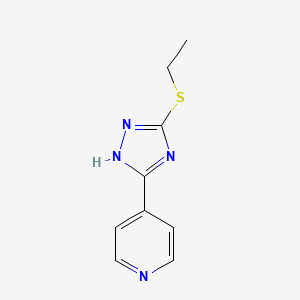
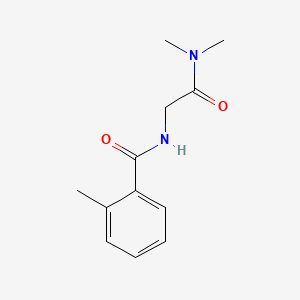
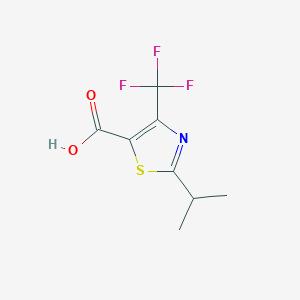
![2-[(4-aminocyclohexyl)oxy]aceticacid](/img/structure/B6611640.png)
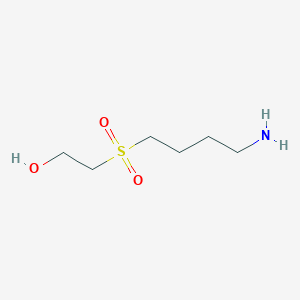

![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)
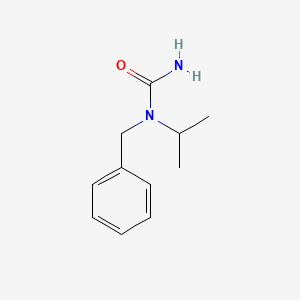
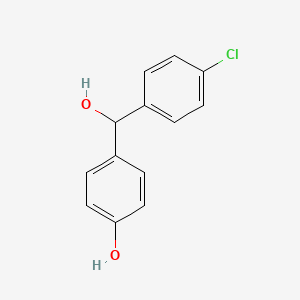
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
